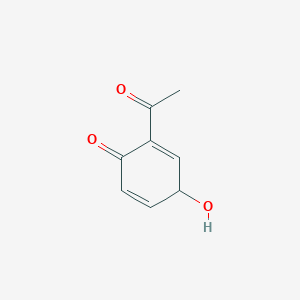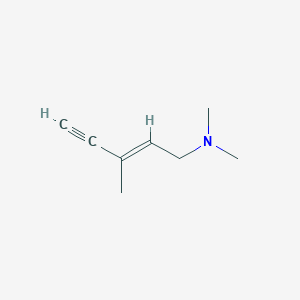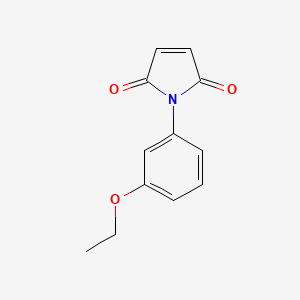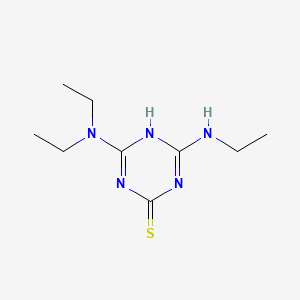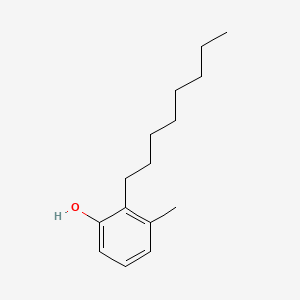![molecular formula C13H8N2S B13821350 4H-Benzo[G]thiazolo[5,4-E]indole CAS No. 39999-65-0](/img/structure/B13821350.png)
4H-Benzo[G]thiazolo[5,4-E]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Benzo[G]thiazolo[5,4-E]indole: is a heterocyclic compound that combines the structural features of both indole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic electronics, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[G]thiazolo[5,4-E]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a key step in the synthesis involves Cu-catalyzed C–N coupling reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4H-Benzo[G]thiazolo[5,4-E]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
Scientific Research Applications
4H-Benzo[G]thiazolo[5,4-E]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4H-Benzo[G]thiazolo[5,4-E]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]indole: Shares structural similarities but differs in the position of the thiazole ring.
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan have similar indole structures but lack the thiazole ring.
Thiazole derivatives: Compounds such as thiazole and thiazolothiazole have the thiazole ring but differ in the additional fused rings.
Uniqueness
4H-Benzo[G]thiazolo[5,4-E]indole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and industrial applications.
Properties
CAS No. |
39999-65-0 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-4,6-7H,5H2 |
InChI Key |
XIUYRMMTSHJJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C3=C(C4=CC=CC=C42)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

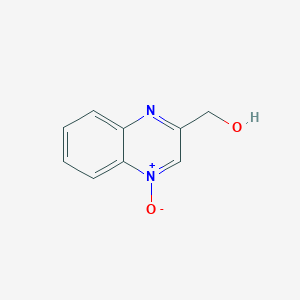
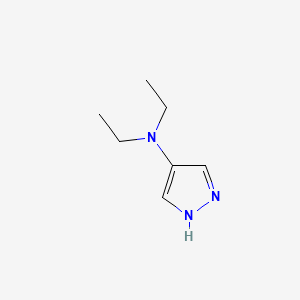
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)

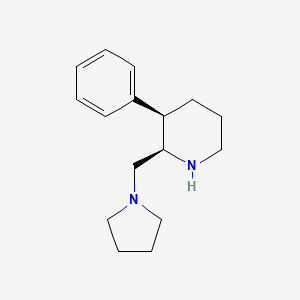
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
